molecular formula C12H10BrN B8645411 2-Benzyl-6-bromopyridine

2-Benzyl-6-bromopyridine

Cat. No.: B8645411
M. Wt: 248.12 g/mol
InChI Key: QOXHNHPOPVKBBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyl-6-bromopyridine is a useful research compound. Its molecular formula is C12H10BrN and its molecular weight is 248.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H10BrN

Molecular Weight

248.12 g/mol

IUPAC Name

2-benzyl-6-bromopyridine

InChI

InChI=1S/C12H10BrN/c13-12-8-4-7-11(14-12)9-10-5-2-1-3-6-10/h1-8H,9H2

InChI Key

QOXHNHPOPVKBBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=CC=C2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

One hundred fifteen g. of 2-benzyl-6-ethoxypyridine and 200 g. of phosphorous oxybromide were heated together with stirring at 135°C. for 1 hour. The mixture gave off a gas during the first 15 minutes of the reaction but remained calm for the rest of the heating period. On cooling, the mixture became an intractable tar and the reaction flask was broken to obtain the crude product. It was partitioned between 2 liters of water, 270 ml. of 10N sodium hydroxide solution and 1 liter of chloroform. The organic extract was washed with 1 liter of water and dried over magnesium sulfate. Removal of the desiccant and solvent yielded a dark oil which was extracted with 750 ml. of petroleum ether (b.p. 60°-80°C.), and treated with decolorizing charcoal. Removal of the solids and solvent yielded the product as an amber oil. This material was used without further purification for the next step.
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Synthesis routes and methods II

Procedure details

2,6-Dibromopyridine (2.36 g, 1 mmol), benzylzinc bromide (0.9 M in THF, 1.05 mL, 0.95 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.012 g, 0.01 mmol) were placed in THF (75 mL) and heated to 60° C. for 20 hours. The reaction mixture was cooled, submitted to standard aqueous workup and purified on silica gel to afford the title compound.
Quantity
2.36 g
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reactant
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Name
benzylzinc bromide
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1.05 mL
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reactant
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Quantity
75 mL
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solvent
Reaction Step Three
Quantity
0.012 g
Type
catalyst
Reaction Step Four

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